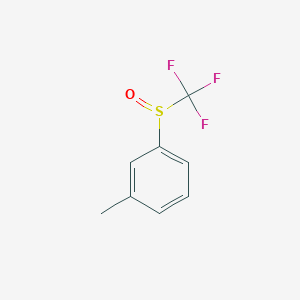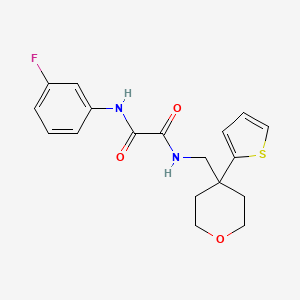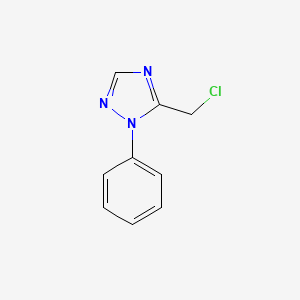
1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide" is a derivative of the pyridazine class of compounds, which are heterocyclic aromatic organic compounds. Pyridazines are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but its structure is related to the pyridazine derivatives discussed in these studies.
Synthesis Analysis
The synthesis of pyridazine derivatives typically involves the reaction of various esters with appropriate amines. For instance, the synthesis of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides was achieved by reacting the corresponding phenothiazine or phenoxazine and acridan ethyl or methyl esters with amines . Similarly, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was reported from β-benzoylpropionic acid and carbohydrazide by refluxing in absolute ethanol in the presence of sodium acetate . These methods provide a basis for the synthesis of related compounds, including the one of interest.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structure is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of new series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid was established using 1H-NMR, mass (ES/MS), elemental analysis, and IR spectral data . These techniques are crucial for determining the structure of the compound .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives is influenced by the functional groups attached to the ring. The study of 1,4-dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives revealed insights into the reactivity of different functional groups . Understanding the reactivity is essential for predicting the chemical behavior of the compound "1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide" and its potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect these properties. Although the specific properties of "1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide" are not detailed in the provided papers, the studies on related compounds offer a framework for understanding its potential properties .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Antitumor Activity
Compounds containing the dihydropyridazine carboxamide motif have been synthesized and evaluated for their inhibitory activities against c-Met kinase, a target for cancer therapy. For instance, derivatives with modifications on the dihydropyridazine ring showed moderate to significant antitumor activities against various cancer cell lines, indicating the potential of these compounds in cancer treatment Ju Liu et al., 2020.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds featuring the dihydropyridazine core. For example, derivatives synthesized through modifications at different positions of the dihydropyridazine ring exhibited promising antibacterial and antifungal activities, highlighting their potential in addressing antimicrobial resistance H. Hafez et al., 2015.
Heterocyclic Synthesis
The dihydropyridazine framework serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Research has shown that such derivatives can be transformed into various heterocycles, which are of interest in drug discovery and development due to their diverse biological activities A. Tishkov et al., 2002.
Novel Drug Candidates
These compounds have also been evaluated for their potential as novel drug candidates, especially in the context of their structure-activity relationships (SARs), which provide insights into designing more effective therapeutic agents. The exploration of different functional groups and their impact on biological activity contributes to the identification of new drugs M. Palanki et al., 2000.
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-19-11(20)7-6-10(18-19)12(21)17-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZRLXFBBNWORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)



![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)
![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)
![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)
![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)